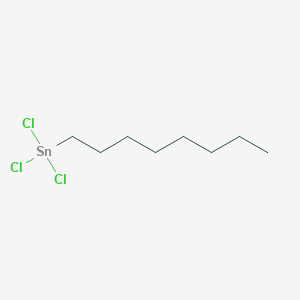

Octyltin trichloride

Description

Properties

IUPAC Name |

trichloro(octyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.3ClH.Sn/c1-3-5-7-8-6-4-2;;;;/h1,3-8H2,2H3;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTLMJZQCBRQAT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029659 | |

| Record name | Stannane, trichlorooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, Colorless liquid; [OECD SIDS] Pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Stannane, trichlorooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorooctylstannane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.004 [mmHg] | |

| Record name | Trichlorooctylstannane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3091-25-6 | |

| Record name | Octyltin trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3091-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyltin trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003091256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyltin trichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, trichlorooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, trichlorooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorooctylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLTIN TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5LF90P46Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Octyltin Trichloride (CAS 3091-25-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Octyltin trichloride (MOTC), an organotin compound with significant applications in industrial chemistry. This document consolidates essential information regarding its physicochemical properties, toxicological profile, synthesis, and analytical methods. It is intended to serve as a core reference for professionals in research and development.

Physicochemical Properties

This compound is an organometallic compound characterized by an eight-carbon alkyl chain attached to a tin atom, which is also bonded to three chlorine atoms.[1] It typically appears as a colorless to pale yellow or brown liquid.[1][2] It is primarily used as a precursor for other organotin compounds and as a catalyst, particularly in polymer chemistry.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 3091-25-6 | [3][4][5] |

| Molecular Formula | C₈H₁₇Cl₃Sn | [1][3][4] |

| Molecular Weight | 338.29 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid; Brown fluid | [1][2] |

| Density | 1.43 g/cm³ (at 20 °C); 1.35 g/cm³ | [2][4] |

| Boiling Point | 115 °C | [2] |

| 142 - 143 °C (at 33 hPa) | [5] | |

| 150 - 159 °C (at 10 Torr) | [4] | |

| 299.9 °C (at 760 mmHg) | [3] | |

| Melting Point | Undetermined | [2] |

| Flash Point | 113 °C (closed cup); 135.2 °C | [3][5] |

| Vapor Pressure | 0.00206 mmHg (at 25 °C) | [3] |

| Water Solubility | Not miscible or difficult to mix; 330 μg/L (at 20 °C) | [2][3] |

| Canonical SMILES | CCCCCCCC--INVALID-LINK--(Cl)Cl | [3] |

| InChI Key | INTLMJZQCBRQAT-UHFFFAOYSA-K | [1][4] |

Toxicology and Safety

Organotin compounds, including this compound, are recognized for their potential toxicity. It is crucial to handle this substance with appropriate safety measures in a laboratory or industrial setting.

Hazard Classification and Toxicological Data

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage, is very toxic to aquatic life with long-lasting effects, and is suspected of damaging fertility or the unborn child.[6] Prolonged or repeated exposure may cause damage to organs.[2][6]

Table 2: Toxicological and Safety Data for this compound

| Parameter | Value | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation | [6] |

| H318: Causes serious eye damage | [6] | |

| H361: Suspected of damaging fertility or the unborn child | [6] | |

| H372 / H373: Causes damage to organs through prolonged or repeated exposure | [2][6] | |

| H410: Very toxic to aquatic life with long lasting effects | [2] | |

| Acute Oral Toxicity (LD50) | 4,600 mg/kg (rat) | [2] |

| Exposure Routes | Oral, Inhalation, Dermal | [6] |

| Occupational Exposure Limits (as Sn) | TWA: 0.1 mg/m³ | [3][6] |

| STEL: 0.2 mg/m³ (skin) | [3][6] | |

| IDLH: 25 mg/m³ | [6] |

Personal Protective Equipment (PPE)

When handling this compound, the use of comprehensive personal protective equipment is mandatory. This includes:

-

Eye/Face Protection: Tightly fitting safety goggles with side-shields.[7]

-

Skin Protection: Impervious and flame-resistant clothing, along with protective gloves.[7]

-

Respiratory Protection: A full-face respirator if exposure limits are exceeded or irritation is experienced.[7] All handling should be conducted in a well-ventilated area or outdoors.[7]

Synthesis and Experimental Protocols

Synthesis Routes

-

Direct Reaction Method: This process involves the direct reaction of metallic tin with n-octyl chloride. The reaction is typically catalyzed by phosphorus trichloride at elevated temperatures (180-200 °C). The product is a mixture of di-n-octyltin dichloride and mono-n-octyltin trichloride, which requires subsequent purification.

-

Redistribution Reaction: A common industrial method is the redistribution (or comproportionation) reaction between tetraoctyltin (Sn(C₈H₁₇)₄) and tin tetrachloride (SnCl₄). By controlling the stoichiometry of the reactants, a mixture of octyltin chlorides is produced, from which the trichloride species can be purified.

-

Alkylation of Tin Tetrachloride: This route involves the alkylation of tin tetrachloride using organometallic reagents, such as trioctyl aluminum compounds. The reaction must be carefully controlled to favor the formation of the mono-octyltin product. The purification of this compound from the resulting mixture can be achieved by extraction with an aqueous phase containing halide ions.

Analytical Experimental Protocol: GC-MS

The quantification of this compound in various matrices, such as consumer products or environmental samples, is commonly performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS) after a derivatization step.

Objective: To determine the concentration of this compound in a sample.

Methodology:

-

Sample Preparation (Migration):

-

A sample migration step is performed to simulate the leaching of the compound from a solid matrix. This often involves incubation in a dilute hydrochloric acid solution (e.g., 0.07 M HCl) to mimic gastric digestion, particularly for toy materials as per regulation EN71-3.

-

-

Derivatization:

-

Organotin chlorides are polar and require derivatization to become volatile for GC analysis. A common method is ethylation using sodium tetraethylborate (NaBEt₄).

-

Procedure:

-

Take a 5 mL aliquot of the migration solution.

-

Add an internal standard (e.g., a deuterated organotin compound like Tributyl-d27-tin chloride).

-

Adjust the pH to ~4.7 using an acetate buffer.

-

Add 0.5 mL of 2% (w/v) sodium tetraethylborate solution.

-

Immediately add 2 mL of hexane.

-

Vortex vigorously for 30 minutes to facilitate the derivatization and extraction of the now ethylated, non-polar octyltin species into the hexane layer.

-

Allow the phases to separate.

-

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the hexane supernatant into the GC-MS system.

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: Agilent VF-XMS (60 m x 0.25 mm i.d. x 0.25 µm) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Program: An appropriate temperature gradient is used to separate the derivatized organotin compounds.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for ethylated this compound would be selected.

-

-

-

Quantification:

-

A calibration curve is generated using standards of this compound that have undergone the same derivatization and extraction procedure.

-

The concentration in the sample is determined by comparing its peak area (relative to the internal standard) against the calibration curve.

-

Mechanism of Action and Signaling Pathways

The biological activity of this compound is understood in the broader context of organotin compound toxicity, which primarily targets the immune and nervous systems. In its catalytic applications, it functions as a Lewis acid.

Immunotoxic Mechanism

Organotin compounds are known to induce immunotoxicity, particularly through thymic atrophy. This is achieved by suppressing the proliferation of immature thymocytes and inducing programmed cell death (apoptosis) in mature ones.[1] While specific studies on this compound are limited, the pathway is well-documented for related compounds like tributyltin. The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), which disrupts mitochondrial function and initiates a caspase-dependent apoptotic cascade.[1]

Caption: Proposed immunotoxic pathway of organotins leading to thymocyte apoptosis.

Catalytic Mechanism (Lewis Acid)

In chemical synthesis, such as the formation of polyurethanes, organotin compounds like this compound function as Lewis acids. The tin atom, being electron-deficient, coordinates with electron-rich atoms (like oxygen or nitrogen) in the reactants (e.g., an alcohol and an isocyanate). This coordination activates the reactants, lowering the energy barrier for the reaction and increasing the reaction rate.

Caption: Lewis acid catalytic mechanism of this compound in urethane formation.

References

- 1. researchgate.net [researchgate.net]

- 2. KR20170097756A - Method for purifying mono-octyl tin trichloride - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN1040538C - Method for preparation of 3-chloropropyl trichloro-silane - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US3872143A - Process for the preparation of a mixture of n-octyltin chlorides which is entirely free from tri-n-octyltin chloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of Mono-n-octyltin Trichloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary synthetic routes to mono-n-octyltin trichloride, a key intermediate in the production of organotin compounds. The information is tailored for professionals in research and development, offering structured data, detailed experimental protocols, and visual representations of the chemical processes.

Core Synthesis Methodologies

The synthesis of mono-n-octyltin trichloride is predominantly achieved through two principal methods: the direct synthesis from metallic tin and n-octyl chloride, and the redistribution reaction (also known as Kocheshkov comproportionation) involving tin tetrachloride and a tetraalkyltin compound. A third, less common method, involves the alkylation of tin tetrachloride with organoaluminum compounds. Each method presents distinct advantages and challenges in terms of yield, purity, and reaction conditions.

Direct Synthesis

The direct synthesis route involves the reaction of elemental tin with n-octyl chloride. This process often requires a catalyst to proceed at a reasonable rate and typically results in a mixture of mono-, di-, and tri-n-octyltin chlorides.

Reaction Scheme:

Sn + n-C₈H₁₇Cl → (n-C₈H₁₇)SnCl₃ + (n-C₈H₁₇)₂SnCl₂ + (n-C₈H₁₇)₃SnCl

A key challenge in this method is controlling the selectivity towards the desired mono-n-octyltin trichloride. The product distribution is highly dependent on the catalyst and reaction conditions.

| Parameter | Value | Reference |

| Reactants | Tin powder, n-octyl chloride, n-octyl iodide | [1] |

| Catalyst | Phosphorus trichloride | [1] |

| Temperature | 175-200 °C | [1] |

| Product Composition | ~16% Mono-n-octyltin trichloride, ~78% Di-n-octyltin dichloride | [1] |

| Parameter | Value | Reference |

| Reactants | Tin powder, Anhydrous SnCl₂, n-octyl chloride | [2] |

| Catalyst System | Diethyl ethoxy ethanol amine | [2] |

| Temperature | 180 °C | [2] |

| Reaction Time | 6 hours (addition) + 4 hours (heating) | [2] |

| Product Composition | 50.9% Mono-n-octyltin trichloride, 48.1% Di-n-octyltin dichloride | [2] |

-

A mixture of 24 g (0.2 mol) of finely powdered tin, 90.0 g (0.6 mol) of n-octyl chloride, 9.6 g (0.04 mol) of n-octyl iodide, and 1.2 g (0.0088 mol) of phosphorus trichloride is charged into a reaction vessel equipped with a stirrer, condenser, and thermometer.

-

The mixture is heated with stirring to a temperature of 180-200°C.

-

During the reaction, approximately 20 ml of alpha-octene is distilled off over about 6 hours.

-

After cooling the reaction mass to approximately 18°C, the unreacted tin and formed tin dichloride are removed by filtration.

-

The excess unreacted n-octyl chloride and iodide are distilled off from the filtrate.

-

The remaining product is a mixture containing approximately 78% di-n-octyltin dichloride and 16% mono-n-octyltin trichloride.[1]

Redistribution Reaction (Kocheshkov Comproportionation)

The redistribution reaction provides a more controlled route to mono-n-octyltin trichloride. This method involves the reaction of tin tetrachloride (SnCl₄) with tetra-n-octyltin ((n-C₈H₁₇)₄Sn). By adjusting the stoichiometry, the formation of mono-n-octyltin trichloride can be favored.

Reaction Scheme:

3 SnCl₄ + (n-C₈H₁₇)₄Sn → 4 (n-C₈H₁₇)SnCl₃

In practice, a mixture of organotin chlorides is often produced, necessitating a purification step. A common approach is a two-stage process involving the redistribution reaction followed by purification.

| Parameter | Value | Reference |

| Reactants | Tin tetrachloride (SnCl₄), Tetra-n-octyltin ((n-C₈H₁₇)₄Sn) | [3] |

| Stoichiometry | Equimolar amounts | [3] |

| Temperature | 20-60 °C | [3] |

| Initial Product Composition | Mixture of mono-, di-, and tri-octyltin chlorides | [3] |

-

In a suitable reaction vessel, equimolar amounts of tin tetrachloride (SnCl₄) and tetra-n-octyltin ((n-C₈H₁₇)₄Sn) are reacted at a temperature between 20 and 60°C.[3]

-

The reaction proceeds via a redistribution mechanism, yielding a mixture of octyltin chlorides.

-

The resulting product mixture is then subjected to a purification process to isolate the mono-n-octyltin trichloride.

Purification: Aqueous Hydrochloric Acid Extraction

A highly effective method for purifying mono-n-octyltin trichloride from the reaction mixture is through extraction with an aqueous solution of hydrochloric acid. Mono-n-octyltin trichloride exhibits higher solubility in the aqueous acidic phase compared to di- and tri-octyltin chlorides, which remain predominantly in the organic phase.[3][4]

| Parameter | Value | Reference |

| Extraction Agent | Aqueous Hydrochloric Acid | [3] |

| HCl Concentration | 3-7% | [3] |

| Extraction Temperature | 20-80 °C | [3] |

| Final Purity | 94-100% Mono-n-octyltin trichloride | [3] |

-

The crude product mixture from the redistribution reaction is contacted with an aqueous solution of hydrochloric acid (3-7% concentration).

-

The extraction is carried out at a temperature between 20 and 80°C.

-

The mixture is allowed to separate into an aqueous phase, enriched with mono-n-octyltin trichloride, and an organic phase containing the majority of the di- and tri-octyltin compounds.

-

The mono-n-octyltin trichloride-rich aqueous phase is separated from the organic phase.

-

Optionally, the aqueous phase can be washed with an organic solvent to further remove residual by-products.

-

Mono-n-octyltin trichloride is recovered from the aqueous phase, for instance, by distillation of the hydrochloric acid.[3][4]

Visualizing the Synthesis and Purification Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key synthesis pathways and the purification workflow.

Caption: Overview of the primary synthesis pathways for mono-n-octyltin trichloride.

Caption: Workflow for the purification of mono-n-octyltin trichloride.

References

- 1. US3872143A - Process for the preparation of a mixture of n-octyltin chlorides which is entirely free from tri-n-octyltin chloride - Google Patents [patents.google.com]

- 2. CA2100588A1 - Process for the direct synthesis of organotin chlorides and their use - Google Patents [patents.google.com]

- 3. DE102016217012A1 - Process for the preparation of high purity monooctyltin trichloride - Google Patents [patents.google.com]

- 4. KR20170097756A - Method for purifying mono-octyl tin trichloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to Trichlorooctylstannane: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trichlorooctylstannane, a significant organotin compound. It details its chemical and physical properties, outlines a common synthetic methodology, and provides a framework for its analysis using modern chromatographic and spectroscopic techniques. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of this compound.

Core Concepts: Chemical Identity and Properties

Trichlorooctylstannane, also known by its IUPAC name trichloro(octyl)stannane and CAS number 3091-25-6, is an organotin compound with the chemical formula C8H17Cl3Sn.[1] It is characterized by a central tin atom bonded to an octyl group and three chlorine atoms. This structure imparts specific chemical and physical properties that are critical to its applications.

The presence of the three chlorine atoms makes the tin center highly electrophilic, rendering the compound susceptible to nucleophilic attack and hydrolysis. It is a colorless to pale yellow liquid under standard conditions.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C8H17Cl3Sn |

| Molecular Weight | 338.29 g/mol |

| CAS Number | 3091-25-6 |

| Density | 1.35 g/cm³ |

| Boiling Point | 299.9 °C at 760 mmHg |

| Vapor Pressure | 0.004 mm Hg |

Synthesis of Trichlorooctylstannane: A Detailed Methodology

A prevalent method for the synthesis of Trichlorooctylstannane is the redistribution reaction, also known as the Kocheshkov redistribution. This reaction involves the exchange of organic and inorganic ligands between two organotin compounds. In the case of Trichlorooctylstannane, this is typically achieved through the reaction of tetraoctyltin with an excess of tin(IV) chloride.

Experimental Protocol: Synthesis via Redistribution Reaction

Materials:

-

Tetraoctyltin (Sn(C8H17)4)

-

Tin(IV) chloride (SnCl4), anhydrous

-

Anhydrous, inert solvent (e.g., toluene or xylene)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Heating mantle and temperature controller

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a multi-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen/argon inlet, dissolve tetraoctyltin in the anhydrous solvent. The system should be thoroughly dried and purged with an inert gas to exclude moisture.

-

Addition of Tin(IV) Chloride: While stirring the solution, add a stoichiometric excess of anhydrous tin(IV) chloride dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature. A 3:1 molar ratio of SnCl4 to Sn(C8H17)4 is theoretically required for the formation of RSnCl3.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to a temperature between 80°C and 120°C. The exact temperature and reaction time will depend on the solvent used and the specific scale of the reaction. Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The solvent and any unreacted tin(IV) chloride can be removed by distillation under reduced pressure. The resulting crude Trichlorooctylstannane is then purified by fractional distillation under high vacuum to yield the pure product.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis Workflow of Trichlorooctylstannane.

Analytical Characterization

The purity and identity of the synthesized Trichlorooctylstannane must be confirmed through rigorous analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of organotin compounds like Trichlorooctylstannane, a specific protocol is required.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is typically used. Column dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are common.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for concentrated samples. Injector temperature should be set to a value that ensures efficient volatilization without thermal degradation (e.g., 250-280°C).

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might be:

-

Initial temperature: 50-80°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400) to capture the molecular ion and characteristic fragment ions.

-

Ion Source Temperature: Typically 230°C.

-

Quadrupole Temperature: Typically 150°C.

-

The expected mass spectrum of Trichlorooctylstannane would show a characteristic isotopic pattern for the tin atom, along with fragment ions corresponding to the loss of the octyl group and chlorine atoms.

The logical workflow for the GC-MS analysis is as follows:

Caption: GC-MS Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Trichlorooctylstannane. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the octyl chain.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: A deuterated solvent that can dissolve the sample without interfering with the signals of interest. Deuterated chloroform (CDCl₃) is a common choice.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR: The spectrum will show signals corresponding to the different protons of the octyl group. The protons on the carbon adjacent to the tin atom will be the most deshielded and will appear at the highest chemical shift. The integration of the signals will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show distinct signals for each of the eight carbon atoms in the octyl chain. The carbon atom directly bonded to the tin atom will be significantly shifted due to the electronegativity and heavy atom effect of tin.

Expected Spectral Features:

While the exact chemical shifts can vary slightly depending on the solvent and concentration, the general pattern is predictable. In the ¹H NMR spectrum, a triplet corresponding to the terminal methyl group (CH₃) will be observed at the lowest chemical shift (upfield). The methylene groups (CH₂) will appear as multiplets in the intermediate region, and the methylene group attached to the tin atom will be the most downfield. In the ¹³C NMR spectrum, eight distinct signals are expected for the octyl chain, with the C1 carbon (attached to Sn) being the most downfield.

Safety and Handling

Trichlorooctylstannane is a hazardous chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. It is also toxic to aquatic life. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This technical guide has provided a detailed overview of Trichlorooctylstannane, covering its fundamental properties, a detailed synthetic protocol, and methods for its analytical characterization. The provided data and experimental workflows are intended to equip researchers and professionals with the necessary knowledge to work with this compound effectively and safely. The combination of redistribution synthesis and analysis by GC-MS and NMR spectroscopy represents a standard approach for obtaining and verifying the purity and structure of Trichlorooctylstannane in a laboratory setting.

References

An In-depth Technical Guide to the Solubility of Octyltin Trichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octyltin trichloride (MOTT), a significant organotin compound with applications in catalysis and as a precursor for other organotin derivatives. Understanding its solubility is critical for its application in various chemical processes, including reaction chemistry, purification, and formulation. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent, with a general tendency towards higher solubility in less polar and coordinating solvents. The available quantitative and qualitative solubility data are summarized below.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility | Citation |

| Water | H₂O | Protic, Polar | 20 | 330 µg/L | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic, Polar | Not Specified | Soluble | |

| Chloroform | CHCl₃ | Aprotic, Moderately Polar | Not Specified | Soluble | |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Aprotic, Moderately Polar | Not Specified | Slightly Soluble | |

| Methanol | CH₃OH | Protic, Polar | Not Specified | Slightly Soluble | |

| Hexane | C₆H₁₄ | Aprotic, Non-Polar | Not Specified | Used for crystallization, implying some solubility | |

| Toluene | C₇H₈ | Aprotic, Non-Polar | Not Specified | Used for crystallization, implying some solubility |

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is adapted from established principles of solubility testing, such as those outlined in OECD Test Guideline 105 for water solubility, and is applicable to organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for tin analysis, or High-Performance Liquid Chromatography (HPLC))

-

Glass vials with screw caps

Procedure:

-

Preparation of the Saturated Solution (Flask Method): a. Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that saturation is achieved. b. Accurately pipette a known volume of the selected organic solvent into each vial. c. Tightly cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle. b. To separate the saturated solution from the excess solid, either centrifuge the samples or filter the supernatant using a syringe filter. The filter material should be compatible with the solvent and should not adsorb the solute.

-

Sample Preparation for Analysis: a. Carefully take an aliquot of the clear, saturated supernatant. b. Dilute the aliquot gravimetrically or volumetrically with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: a. Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-MS or ICP-MS). b. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. c. Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

Safety Precautions:

-

This compound and many organic solvents are hazardous. All experimental work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed safety information.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Octyltin Trichloride: A Technical Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core safety, handling, and toxicological information for Octyltin Trichloride (CAS No: 3091-25-6), synthesized from publicly available Safety Data Sheets (SDS) and toxicological databases. The information is presented to meet the needs of professionals in research and development who handle this compound.

Chemical Identification and Physical Properties

This compound is an organotin compound characterized by an eight-carbon alkyl chain attached to a tin atom bonded to three chlorine atoms. It is primarily used as a precursor and catalyst in chemical synthesis. Under standard conditions, it is a colorless to pale yellow liquid or oil, and it is sensitive to moisture.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3091-25-6 | Multiple Sources |

| Molecular Formula | C₈H₁₇Cl₃Sn | Multiple Sources |

| Molecular Weight | 338.29 g/mol | Multiple Sources |

| Appearance | Colorless to pale yellow liquid/oil | [1][2] |

| Density | 1.35 g/cm³ | [2] |

| Melting Point | Not reported; liquid at standard conditions | N/A |

| Boiling Point | 150-159 °C at 10 mmHg | [2] |

| Flash Point | >121 °C | [2] |

| Water Solubility | 330 µg/L at 20 °C (low solubility) | |

| Vapor Pressure | 2.67 hPa at 100 °C | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Its primary hazards are related to specific target organ toxicity following repeated exposure and severe damage to the eyes. It is also recognized as being very toxic to aquatic life with long-lasting effects.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

| Specific Target Organ Toxicity, Repeated Exposure (STOT RE) | 1 | H372: Causes damage to organs through prolonged or repeated exposure. | Health Hazard |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | Corrosion |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | Exclamation Mark |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. | Environment |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. | Environment |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. | Health Hazard |

Source: Aggregated from multiple SDS sources.

Signal Word: Danger

Key Hazard Statements:

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H318: Causes serious eye damage.

-

H410: Very toxic to aquatic life with long lasting effects.

Key Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER/doctor.

Toxicological Profile

The toxicity of this compound is consistent with other organotin compounds, which are known to be neurotoxic and immunotoxic. The primary route of concern for systemic effects is repeated exposure.

Table 3: Mammalian Toxicity Data

| Test | Route | Species | Value |

| LD₅₀ (Lethal Dose, 50%) | Oral | Rat | 4600 mg/kg |

While the acute oral toxicity is relatively low, the main toxicological concern is the cumulative damage to organs from repeated exposure, as highlighted by its STOT RE Category 1 classification.

Table 4: Occupational Exposure Limits (as Sn)

| Limit | Agency | Value |

| PEL (Permissible Exposure Limit) | OSHA | 0.1 mg/m³ |

| TLV (Threshold Limit Value) | ACGIH | 0.1 mg/m³ |

| TLV-STEL (Short-Term Exposure Limit) | ACGIH | 0.2 mg/m³ |

| IDLH (Immediately Dangerous to Life or Health) | NIOSH | 25 mg/m³ |

Source:[4]

Ecotoxicological Profile

Molecular Mechanism of Toxicity: A Signaling Pathway

Organotin compounds, including this compound, are known endocrine disruptors. A key mechanism of their toxicity involves the inappropriate activation of nuclear receptor signaling pathways. Specifically, organotins can bind to and activate the Retinoid X Receptor (RXR), which forms a heterodimer with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This activation can lead to downstream gene expression that promotes adverse effects such as adipocyte differentiation.

Caption: Organotin compounds activate the RXR-PPARγ pathway, leading to gene transcription and adverse effects.

Experimental Protocols: Acute Oral Toxicity Assessment

The acute oral toxicity (LD₅₀) value cited in the SDS is typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The relevant guidelines are OECD 420, 423, and 425.

General Workflow for Acute Oral Toxicity Study (OECD Guidelines)

Caption: General workflow for an acute oral toxicity test according to OECD guidelines.

Methodology Summary:

-

Test Animals: Healthy, young adult rodents (most commonly female rats) are used. They are acclimatized to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in standard conditions. Food is withheld for a set period before dosing but not water.

-

Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered is based on the animal's body weight.

-

Procedure Types:

-

Fixed Dose Procedure (OECD 420): A stepwise procedure where animals are dosed at one of four fixed levels (5, 50, 300, 2000 mg/kg). The goal is to identify a dose causing evident toxicity but not mortality, to classify the substance.

-

Acute Toxic Class Method (OECD 423): A stepwise procedure using 3 animals per step. The presence or absence of mortality at a given dose determines the next step (testing at a higher or lower dose) to determine the GHS classification.

-

Up-and-Down Procedure (OECD 425): Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This method allows for the calculation of a point estimate of the LD₅₀.

-

-

Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

-

Endpoint: The primary endpoint is mortality, which is used to determine the LD₅₀ value or the acute toxic class of the substance. A gross necropsy of all animals is performed at the end of the study.

This guide is intended for informational purposes for trained professionals. Always refer to the most current and complete Safety Data Sheet provided by the supplier before handling this compound and ensure all appropriate personal protective equipment is used and engineering controls are in place.

References

In-Depth Toxicological Profile of Mono-n-octyltin Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for mono-n-octyltin trichloride (MOTC). The information is compiled from various sources, including regulatory assessments and scientific literature, to support research, safety evaluation, and drug development activities.

Acute Toxicity

Mono-n-octyltin trichloride exhibits low acute toxicity via the oral route. The available data from studies in rats and mice are summarized below.

| Test Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | >2000 mg/kg body weight | [1] |

| Mouse | Oral | 1500 mg/kg body weight | [1] |

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of mono-n-octyltin trichloride was assessed in a study following a protocol similar to the OECD Guideline 401.

Objective: To determine the acute oral median lethal dose (LD50) of the test substance.

Test Animals: Young adult rats.

Procedure:

-

Dosage: A single dose of mono-n-octyltin trichloride was administered to the animals by oral gavage.

-

Observation Period: The animals were observed for mortality and clinical signs of toxicity for a period of 14 days.

-

Parameters Monitored: Daily observations included changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight was recorded weekly.

-

Necropsy: All animals were subjected to gross necropsy at the end of the observation period.

Irritation and Sensitization

Mono-n-octyltin trichloride is reported to be slightly irritating to the skin and severely irritating to the eyes in rabbits[1]. No quantitative data from standardized scoring systems (e.g., Draize test) are available in the reviewed literature. No data on the skin sensitization potential of mono-n-octyltin trichloride were found[1].

Experimental Protocol: Skin Irritation (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation.

Test Animals: Albino rabbits.

Procedure:

-

Application: A single dose of 0.5 g of the test substance is applied to a small area of shaved skin.

-

Exposure: The application site is covered with a gauze patch for a 4-hour exposure period.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of skin reactions is scored according to a standardized system.

Experimental Protocol: Eye Irritation (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or damage.

Test Animals: Albino rabbits.

Procedure:

-

Instillation: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye.

-

Observation: The eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of ocular lesions is scored according to a standardized system.

Repeated Dose Toxicity

The primary target organs for repeated dose toxicity of organotin compounds are the immune system, particularly the thymus. A reproductive/developmental toxicity screening study in rats with mono-n-octyltin trichloride identified maternal toxicity at higher doses.

| Study Type (Guideline) | Test Species | Route | NOAEL (Maternal Toxicity) | NOAEL (Reproductive Effects) | Reference |

| Reproductive/Developmental (OECD 421) | Rat | Dietary | 10 ppm (0.5-0.7 mg/kg bw/day) | 100 ppm (4.8-7.7 mg/kg bw/day) | [1] |

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (Based on OECD Guideline 407)

Objective: To determine the effects of repeated oral exposure to a substance for 28 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Test Animals: Rats.

Procedure:

-

Dosing: The test substance is administered daily by oral gavage at three or more dose levels for 28 days. A control group receives the vehicle only.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and tissues are preserved for histopathological examination.

Genotoxicity

Mono-n-octyltin trichloride is not considered to be genotoxic. It tested negative in standard in vitro Ames assays, both with and without metabolic activation, an in vitro HGPRT assay, and an in vivo mouse micronucleus test[1].

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames) | Salmonella typhimurium | With and Without | Negative | [1] |

| In vitro Mammalian Cell Gene Mutation Test (HGPRT) | Mammalian Cells | Not specified | Negative | [1] |

| In vivo Mammalian Erythrocyte Micronucleus Test | Mouse | N/A | Negative | [1] |

Potential Signaling Pathway of Toxicity

While specific studies on the signaling pathways affected by mono-n-octyltin trichloride are lacking, research on structurally related organotin compounds, such as dibutyltin (DBT) and tributyltin (TBT), has demonstrated interference with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1][2][3]. Organotins have been shown to induce the phosphorylation and activation of key kinases in this pathway, including p38, p44/42 (ERK), and JNK. This activation can lead to downstream cellular effects, including apoptosis.

The diagram below illustrates a plausible signaling pathway for organotin-induced toxicity, based on data from related compounds. It is hypothesized that mono-n-octyltin trichloride may exert its toxic effects through a similar mechanism.

References

- 1. Dibutyltin Activates MAP kinases in Human Natural Killer Cells, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Butyltins (BTs) on Mitogen-Activated-Protein Kinase Kinase Kinase (MAP3K) and Ras Activity in Human Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tributyltin-induced effects on MAP kinases p38 and p44/42 in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate of Octyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of octyltin compounds, including their degradation, transport, and bioaccumulation. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the environmental behavior of these substances.

Introduction to Octyltin Compounds

Octyltin compounds, primarily mono-octyltin (MOT) and di-octyltin (DOT), are organotin compounds predominantly used as heat stabilizers in polyvinyl chloride (PVC) products. Their main route of entry into the environment is through leaching from these PVC materials. While generally considered less persistent and toxic than tributyltin (TBT) compounds, their environmental presence and potential for biological interaction warrant detailed investigation.

Environmental Degradation

The persistence of octyltin compounds in the environment is largely dictated by microbial and photochemical degradation processes. In aquatic environments, these compounds are not expected to be persistent, with estimated half-lives ranging from a few days to several weeks, decreasing with higher temperatures.[1]

Biodegradation

Microbial activity is the primary driver of octyltin degradation in both aquatic and terrestrial systems.[1] Biodegradation proceeds through the sequential dealkylation of the tin atom, transforming dioctyltin to monooctyltin and subsequently to inorganic tin.

Table 1: Biodegradation Half-lives of Octyltin Compounds

| Compound | Environment | Half-life (t½) | Conditions | Reference |

| Dioctyltin | Soil | 152 days | Laboratory test | [2] |

Photodegradation

Sunlight can also contribute to the breakdown of octyltin compounds, particularly in surface waters. This process involves the cleavage of the tin-carbon bond by ultraviolet (UV) radiation.

Environmental Transport and Partitioning

The movement and distribution of octyltin compounds in the environment are governed by their partitioning behavior between water, soil, sediment, and biota.

Partition Coefficients

The octanol-water partition coefficient (Kow) and the soil organic carbon-water partitioning coefficient (Koc) are key parameters for predicting the environmental distribution of organic compounds. Higher values indicate a greater tendency to associate with organic matter in soil and sediment and to bioaccumulate. While experimentally determined values for octyltins are not abundant in readily available literature, modeled data suggest they are less likely to partition to organic carbon than butyltins. However, measured Koc values are often significantly higher than modeled predictions, indicating a strong affinity for soil and sediment.[2]

Table 2: Partition Coefficients of Octyltin Compounds

| Compound | Parameter | Value | Method | Reference |

| Monooctyltin trichloride | log Koc | 4 (assumed) | Assumed for modeling | [3] |

| Dioctyltin dichloride | log Koc | >4 (measured) | Experimental | [2] |

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The bioconcentration factor (BCF) is a measure of a substance's potential to accumulate in an aquatic organism from water alone. Data on the bioaccumulation of octyltin compounds are limited.

Table 3: Bioconcentration Factors of Octyltin Compounds

| Compound | Species | BCF (L/kg) | Exposure | Reference |

| Octyltin compounds | Fish | Data not available | - | - |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the study of the environmental fate of octyltin compounds, based on internationally recognized OECD guidelines.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

Methodology:

-

Preparation: Soil samples are characterized and treated with a known concentration of the test substance, often radiolabeled (e.g., ¹⁴C-octyltin) for ease of tracking.[4][5][6][7][8]

-

Incubation: Treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) under either aerobic (with continuous air flow) or anaerobic (flooded and purged with inert gas) conditions for a period of up to 120 days.[4][5][6][7][8]

-

Sampling and Analysis: At specified time intervals, replicate soil samples are taken and extracted. The extracts are analyzed to determine the concentration of the parent octyltin compound and its transformation products. Volatile products, including ¹⁴CO₂, are trapped and quantified.

-

Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated, the transformation pathway is elucidated, and a mass balance is performed to account for the distribution of the applied radioactivity.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline evaluates the degradation and partitioning of a substance in a water-sediment system.

Experimental Workflow:

Methodology:

-

System Setup: Intact water-sediment cores or reconstituted systems are prepared and allowed to acclimate.

-

Treatment: The radiolabeled test substance is applied to the water phase.

-

Incubation: The systems are incubated in the dark at a controlled temperature.

-

Sampling and Analysis: At various time points, the water and sediment phases are separated and analyzed for the parent compound and its transformation products.

-

Data Analysis: Degradation half-lives in the water, sediment, and the total system are calculated.

Partition Coefficient (n-octanol/water) (OECD 107, 117, 123)

The octanol-water partition coefficient (Kow) is a measure of a chemical's hydrophobicity.

Experimental Workflow (Shake-Flask Method - OECD 107):

Methodology:

-

Shake-Flask Method (OECD 107): This classic method involves dissolving the test substance in a mixture of n-octanol and water, shaking it until equilibrium is reached, and then measuring the concentration of the substance in each phase. This method is suitable for substances with log Kow values between -2 and 4.

-

HPLC Method (OECD 117): This method estimates the Kow by correlating the retention time of the substance on a reverse-phase HPLC column with the known log Kow values of reference compounds.

-

Slow-Stirring Method (OECD 123): This method is for substances with high log Kow values and involves slowly stirring the two phases to avoid the formation of microdroplets, which can interfere with accurate measurements.

Estimation of the Adsorption Coefficient (Koc) on Soil and Sewage Sludge using HPLC (OECD 121)

This method provides an estimate of the soil organic carbon-water partition coefficient (Koc) based on HPLC retention time.

Methodology:

-

Calibration: A set of reference substances with known log Koc values is injected into an HPLC system with a specific column (e.g., cyanopropyl). A calibration graph of log k (retention factor) versus log Koc is established.

-

Analysis: The test substance (octyltin compound) is injected under the same conditions, and its retention time is measured.

-

Calculation: The log Koc of the octyltin compound is determined from its retention factor using the calibration graph.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish.

Experimental Workflow (Aqueous Exposure):

Methodology:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a defined period (e.g., 28 days).[5][6][9][10]

-

Depuration Phase: The fish are then transferred to clean water and held for a period to allow for the elimination of the substance.[5][6][9][10]

-

Sampling and Analysis: Fish and water samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

-

Data Analysis: The uptake and depuration rate constants are calculated, and the kinetic BCF is determined as the ratio of these two constants.

Toxicological Effects and Signaling Pathways

Dioctyltin compounds have been identified as potential endocrine disruptors. While the exact mechanisms are still under investigation, evidence suggests they may interact with nuclear receptor signaling pathways, similar to other organotin compounds.

PPARγ/RXR Signaling Pathway

Organotins, including dibutyltins, have been shown to act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR) heterodimer.[3] This activation can lead to the modulation of target genes involved in adipogenesis (fat cell formation) and inflammation.

Signaling Pathway Diagram:

Description of Pathway:

-

Dioctyltin enters the cell and binds to the inactive PPARγ/RXR heterodimer in the cytoplasm.

-

This binding activates the heterodimer, causing it to translocate into the nucleus.

-

In the nucleus, the activated complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

This binding initiates the transcription of genes involved in processes such as adipogenesis and inflammation, potentially leading to endocrine-disrupting effects.

Conclusion

Octyltin compounds exhibit moderate persistence in the environment, with degradation primarily driven by microbial processes. They have a tendency to partition to soil and sediment, and while data on bioaccumulation is limited, their hydrophobic nature suggests a potential for accumulation in organisms. The identification of their interaction with the PPARγ/RXR signaling pathway highlights a potential mechanism for endocrine disruption. Further research is needed to fully elucidate the environmental risks associated with these compounds, particularly regarding their long-term effects and the specific mechanisms of their biological activity. This guide provides a foundational understanding for researchers and professionals to build upon in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inchem.org [inchem.org]

- 4. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 5. content.fera.co.uk [content.fera.co.uk]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 8. oecd.org [oecd.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. onesearch.library.uwa.edu.au [onesearch.library.uwa.edu.au]

An In-depth Technical Guide to the Hydrolysis Products of Octyltin Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of octyltin trichloride (MOTC), a mono-organotin compound of significant interest in various industrial applications. Understanding its aqueous chemistry is crucial for assessing its environmental fate, toxicological profile, and potential interactions in biological systems. This document outlines the hydrolysis pathway, identifies key intermediate and final products, and presents relevant experimental methodologies, drawing upon established principles of organotin chemistry and analogous compounds where specific data for the octyl derivative is not available.

Introduction to this compound Hydrolysis

This compound (C8H17SnCl3) is an organometallic compound that is susceptible to hydrolysis in the presence of water or moisture.[1][2] The tin-chlorine bonds are readily cleaved by water molecules, leading to the stepwise substitution of chloride ions with hydroxyl groups. This process initiates a series of condensation reactions, ultimately forming more complex, oxygen-bridged tin species. The hydrolysis of alkyltin trichlorides, including the octyl derivative, is known to produce a number of intermediate compounds before culminating in the formation of the corresponding alkanestannonic acid.[3] While detailed mechanistic studies are more prevalent for shorter-chain analogues like monobutyltin trichloride (MBTC), the fundamental reaction pathway is conserved.[2]

The overall hydrolysis and condensation process can be summarized as the conversion of the monomeric trichloride into polymeric octylstannonic acid with the release of hydrochloric acid:

n C8H17SnCl3 + 2n H2O → [C8H17Sn(O)OH]n + 3n HCl

This guide will dissect the discrete steps of this transformation, providing a logical framework for understanding the speciation of octyltin in aqueous environments.

The Hydrolysis and Condensation Pathway

The hydrolysis of this compound is not a single reaction but a cascade of sequential and often competing equilibria. The pathway detailed below is based on extensive studies of analogous monoalkyltin trichlorides and represents the most probable sequence of events.[2]

The process begins with the stepwise replacement of chloride ligands with hydroxyl groups, followed by condensation reactions (dimerization and polymerization) to form Sn-O-Sn bonds, known as stannoxane linkages.

A diagram illustrating the logical progression of the hydrolysis and condensation pathway is provided below.

References

Spectral Analysis of Octyltin Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for octyltin trichloride (C₈H₁₇Cl₃Sn), a significant organotin compound. Due to the limited availability of direct experimental spectra for this compound, this guide leverages available data, predicted spectral information, and comparative analysis with analogous compounds, such as n-butyltin trichloride, to offer a thorough characterization. This document is intended to support research, quality control, and drug development activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organometallic compounds. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are the most relevant techniques.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C8) | ~0.9 | Triplet | 3H |

| (CH₂)₅ (C3-C7) | ~1.2-1.4 | Multiplet | 10H |

| CH₂ (C2) | ~1.7 | Multiplet | 2H |

| Sn-CH₂ (C1) | ~2.0-2.5 | Triplet | 2H |

Predicted values are based on typical chemical shifts for alkyl chains and data from analogous compounds like n-butyltin trichloride.

¹³C NMR Spectral Data

A ¹³C NMR spectrum for this compound is noted to be available in the Wiley-VCH GmbH database, acquired on a Bruker HX-90 instrument.[1] Although the specific chemical shifts are not publicly detailed, the expected resonances can be inferred.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C1 (Sn-CH₂) | 30 - 40 |

| C2 | 32 - 35 |

| C3 | 28 - 30 |

| C4 | 28 - 30 |

| C5 | 28 - 30 |

| C6 | 22 - 24 |

| C7 | 31 - 33 |

| C8 (CH₃) | 13 - 15 |

Expected values are based on general knowledge of alkyltin compounds and available data for n-butyltin trichloride.

¹¹⁹Sn NMR Spectral Data

¹¹⁹Sn NMR is a highly sensitive technique for the direct observation of the tin center. The chemical shift is indicative of the coordination number and the nature of the substituents on the tin atom. For alkyltin trichlorides, the tin nucleus is expected to be significantly deshielded.

Table 3: Expected ¹¹⁹Sn NMR Chemical Shift for this compound

| Nucleus | Expected Chemical Shift (ppm) | Reference |

| ¹¹⁹Sn | -50 to -150 | SnMe₄ |

The expected range is based on data for similar organotin trichlorides.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized experimental protocol for acquiring NMR spectra of this compound.

-

Instrumentation : A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). As organotin halides can be sensitive to moisture, the use of a dry solvent and handling under an inert atmosphere (e.g., in a glovebox) is recommended.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width : 0-15 ppm.

-

Number of Scans : 16-64, depending on sample concentration.

-

Relaxation Delay : 1-5 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width : 0-200 ppm.

-

Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay : 2-5 seconds.

-

-

¹¹⁹Sn NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse experiment.

-

Spectral Width : A wide spectral width should be chosen initially (e.g., -400 to 400 ppm) and then narrowed based on the observed signal.

-

Reference : Tetramethyltin (SnMe₄) is the common external reference.[2][3]

-

Number of Scans : 256 or more.

-

Relaxation Delay : 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the absorptions of the C-H bonds of the octyl group and the Sn-C and Sn-Cl bonds.

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 2960 | Strong |

| CH₂ bend | ~1465 | Medium |

| CH₃ bend | ~1375 | Medium |

| Sn-C stretch | 500 - 600 | Medium-Strong |

| Sn-Cl stretch | 300 - 400 | Strong |

Predicted values are based on characteristic vibrational frequencies and the experimental IR spectrum of n-butyltin trichloride. An experimental gas-phase IR spectrum for n-butyltin trichloride is available in the NIST WebBook, which supports these predicted ranges.[4]

Experimental Protocol for IR Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Neat Liquid : A thin film of the liquid sample can be placed between two salt plates (e.g., KBr or NaCl).

-

Solution : A solution of the sample in a suitable solvent (e.g., CCl₄, CS₂) can be prepared and placed in a liquid cell.

-

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, a predicted LC-MS/MS spectrum is available, suggesting likely fragmentation pathways.

Table 5: Predicted m/z Peaks for this compound in Positive Ion Mode

| m/z | Predicted Fragment |

| 339 | [C₈H₁₇SnCl₃ + H]⁺ (isotopic pattern) |

| 303 | [C₈H₁₇SnCl₂]⁺ |

| 267 | [C₈H₁₇SnCl]⁺ |

| 231 | [C₈H₁₇Sn]⁺ |

| 113 | [C₈H₁₇]⁺ |

These are predicted values and the presence of tin's multiple isotopes will result in characteristic isotopic patterns for tin-containing fragments. A GC-MS spectrum of this compound is referenced in SpectraBase, which would provide experimental fragmentation data.[1]

Experimental Protocol for Mass Spectrometry

-

Instrumentation :

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : An LC system coupled to a mass spectrometer (e.g., QTOF or triple quadrupole).

-

-

GC-MS Protocol :

-

Sample Preparation : A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Injection : A small volume (e.g., 1 µL) is injected into the GC.

-

GC Conditions : A suitable capillary column (e.g., DB-5ms) is used with a temperature program to elute the compound.

-

Ionization : Electron Ionization (EI) at 70 eV is commonly used.

-

-

LC-MS Protocol :

-

Sample Preparation : A solution of the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

LC Conditions : A C18 reversed-phase column is often used with a gradient of water and an organic solvent (both typically containing a small amount of formic acid for better ionization).

-

Ionization : Electrospray Ionization (ESI) in positive ion mode is generally suitable for organotin compounds.

-

Data Acquisition and Interpretation Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound. For definitive analysis, it is recommended to acquire experimental data under controlled conditions and consult spectral databases. The provided protocols and predicted data serve as a valuable resource for researchers and professionals in the field.

References

Thermogravimetric Analysis of Octyltin Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of octyltin trichloride. Due to the limited availability of direct TGA data for this specific compound in publicly accessible literature, this guide synthesizes information from the thermal analysis of analogous organotin compounds, particularly other organotin chlorides, and general best practices for the TGA of air- and moisture-sensitive materials. The guide outlines a detailed experimental protocol, discusses the probable thermal decomposition pathways, and presents hypothetical quantitative data in a structured format to serve as a practical reference for researchers.

Introduction

This compound (C8H17Cl3Sn) is an organotin compound with applications as an intermediate in the synthesis of other organotin derivatives, which are used, for example, as heat stabilizers for polyvinyl chloride (PVC).[1] Understanding the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application, as well as for the quality control of its downstream products. Thermogravimetric analysis (TGA) is a fundamental technique for evaluating these properties by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.